molecular formula C16H18N4O6S B6562594 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 943105-42-8

4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B6562594
CAS No.: 943105-42-8
M. Wt: 394.4 g/mol
InChI Key: ZEUUZNFCEOEACJ-UHFFFAOYSA-N
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Description

4-{[3,5-Dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine (CAS: 943105-42-8) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₄O₆S and a molecular weight of 394.40 g/mol . Its structure features a pyrazole core substituted with a 3-nitrobenzoyl group at the 1-position, methyl groups at the 3- and 5-positions, and a sulfonylmorpholine moiety at the 4-position. This compound is cataloged for research use, with commercial availability in milligram to gram quantities .

Properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-6-8-26-9-7-18)12(2)19(17-11)16(21)13-4-3-5-14(10-13)20(22)23/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUZNFCEOEACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves a multi-step process starting from readily available starting materials. The pyrazole ring can be constructed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The nitrobenzoyl group is introduced via Friedel-Crafts acylation, and the sulfonyl group is added through sulfonation reactions. Morpholine is then appended to the pyrazole ring via nucleophilic substitution or similar methods.

Industrial Production Methods: Industrial production may involve similar steps but with optimizations for scale, yield, and purity. Methods like continuous flow synthesis, catalytic processes, and use of advanced reactors may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

  • Reduction: The nitro group can be reduced to an amino group under suitable conditions, typically using reducing agents like hydrogen gas over a metal catalyst.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or chemical reductants like sodium dithionite.

  • Substitution: Conditions for nucleophilic substitution may include strong bases or acids depending on the leaving group.

Major Products:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Amino derivatives.

  • Substitution: Varied substituted morpholine derivatives depending on the reacting nucleophile.

Scientific Research Applications

Overview

4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, including a morpholine ring, a pyrazole moiety, and a nitrobenzoyl group, contribute to its diverse applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.

Biology

  • Biochemical Probes : Its unique structure makes it suitable for use as a biochemical probe in various biological studies. It may interact with specific enzymes or proteins, allowing researchers to investigate biological pathways.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and antimicrobial properties. Its mechanism of action may involve inhibition of specific biological targets, which warrants further investigation through in vitro and in vivo studies.

Industry

  • Material Development : The compound can be utilized in developing new materials or as a catalyst in various chemical reactions. Its unique properties may enhance the performance characteristics of industrial products.

Mechanism of Action

The mechanism by which 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The sulfonyl group, for instance, can form strong interactions with amino acid residues in proteins, altering their function. The nitrobenzoyl moiety may participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related pyrazole and heterocyclic derivatives reported in recent literature. Key comparisons focus on substituent effects, molecular weight, and functional attributes (e.g., bioactivity, synthetic routes).

Table 1: Structural and Functional Comparison

Compound Name / Source Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₆H₁₈N₄O₆S 3-Nitrobenzoyl, sulfonylmorpholine 394.40 High polarity due to sulfonylmorpholine
1,3,4-Thiadiazole Derivatives Varies Pyrazole-ethylidene, thiadiazole ~350–420 Antimicrobial activity vs. E. coli, C. albicans
E-4c / E-4d (Triazolo-Pyridazine) C₂₄H₂₀N₆O₃ Benzoylamino, triazolo-pyridazine 464.46 High melting points (246–288°C)
4-({4-Methyl-5-[(3-Nitrobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl}Methyl)Morpholine C₁₅H₁₈N₆O₃S 3-Nitrobenzyl, sulfanyl-triazol, morpholine 386.41 Structural analog with sulfanyl-triazol group
(1S,3R,4S)-3-Ethyl-1-(Morpholine-4-Sulfonylmethyl)-4-(Pyrrolo-Triazolo-Pyrazin-1-yl)-Cyclopentanol C₂₀H₂₇N₇O₃S Pyrrolo-triazolo-pyrazine, sulfonylmorpholine 469.55 Patent application for medicinal chemistry

Structural and Electronic Differences

  • Nitrobenzoyl vs. Nitrophenyl Groups: The target compound’s 3-nitrobenzoyl group differs from the 4-nitrophenyl substituent in ’s thiadiazole precursors.
  • Sulfonylmorpholine vs. Thiadiazole : The sulfonylmorpholine group in the target compound likely improves aqueous solubility compared to sulfur-containing heterocycles like 1,3,4-thiadiazoles. This property is critical for pharmacokinetics in drug design .
  • Triazolo-Pyridazine Derivatives : ’s compounds exhibit fused triazolo-pyridazine rings, resulting in higher molecular weights (~464 g/mol) and elevated melting points (>245°C), suggesting greater crystalline stability than the target compound .

Physicochemical Properties

  • The target compound’s molecular weight (394.40 g/mol) is intermediate compared to ’s triazolo-pyridazines (464 g/mol) and ’s triazole-morpholine analogs (386 g/mol). This positions it within the typical range for drug-like molecules .
  • The absence of melting point data for the target compound precludes direct comparison with ’s high-melting derivatives, but its sulfonylmorpholine group may lower crystallinity relative to triazolo systems .

Biological Activity

4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound notable for its unique structural features, including a morpholine ring, a pyrazole moiety, and a nitrobenzoyl group. These functional groups suggest significant potential for various biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N4O4S. Its structure can be described as follows:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.
  • Nitrobenzoyl Group : A benzene ring substituted with a nitro group attached to the carbonyl of the pyrazole.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitrobenzoyl group can inhibit enzyme activity by mimicking substrates or interacting with active sites, while the sulfonyl group enhances binding affinity through strong interactions with biological molecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes related to disease pathways, such as MurB enzyme in Mycobacterium tuberculosis, which is critical for cell wall biosynthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • MurB Inhibition Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the MurB enzyme. The results indicated that modifications at the C-4 position significantly enhanced inhibitory potency, with some compounds exhibiting nanomolar affinity towards the target enzyme .
  • Antimicrobial Activity Assessment : In vitro studies demonstrated that certain derivatives displayed significant antibacterial activity against strains such as E. coli and S. aureus. The presence of the nitro group was found to be essential for enhancing this activity .
  • Inflammation Model Testing : In cellular assays, compounds similar to this compound were evaluated for their anti-inflammatory properties. Results indicated a marked reduction in pro-inflammatory cytokines when treated with these compounds .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-{[3,5-dimethyl-1-(benzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholineBenzoyl instead of nitrobenzoylLacks nitro group; potentially different biological activity
4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]thio}morpholineThio group instead of sulfonylDifferent reactivity due to sulfur atom
4-{[1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholineAltered pyrazole substitutionMay exhibit distinct pharmacological properties

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